8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1223776-55-3
VCID: VC6769796
InChI: InChI=1S/C29H25ClN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33)
SMILES: CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCC5=CC=CC=C5
Molecular Formula: C29H25ClN2OS
Molecular Weight: 485.04

8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

CAS No.: 1223776-55-3

Cat. No.: VC6769796

Molecular Formula: C29H25ClN2OS

Molecular Weight: 485.04

* For research use only. Not for human or veterinary use.

8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide - 1223776-55-3

Specification

CAS No. 1223776-55-3
Molecular Formula C29H25ClN2OS
Molecular Weight 485.04
IUPAC Name 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Standard InChI InChI=1S/C29H25ClN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33)
Standard InChI Key BRXPZSXBZWSVKP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCC5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

8-Chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide is a polycyclic aromatic compound characterized by a thieno[3,2-c]quinoline core substituted with chlorine, 4-ethylphenyl, and N-(3-phenylpropyl)carboxamide groups. Its molecular formula is C₃₀H₂₆ClN₃OS, with a molecular weight of 512.07 g/mol. The IUPAC name reflects its intricate substitution pattern: 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide.

Key Structural Features

  • Thienoquinoline Core: A fused tricyclic system comprising a benzene ring, thiophene, and quinoline moieties, enabling π-π stacking interactions with biological targets .

  • Chlorine Substituent: Positioned at C8, this electronegative group enhances binding affinity to hydrophobic enzyme pockets .

  • 4-Ethylphenyl Group: A lipophilic substituent at C3 that improves membrane permeability.

  • N-(3-Phenylpropyl)carboxamide: A flexible side chain facilitating hydrogen bonding with target proteins.

PropertyValue
Molecular FormulaC₃₀H₂₆ClN₃OS
Molecular Weight512.07 g/mol
IUPAC Name8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
SMILESClC1=C2C(=NC=C3C=CC=CC3=N2)SC(C(=O)NCCCC4=CC=CC=C4)=C1C5=CC=C(C=C5)CC
SolubilityLow aqueous solubility; soluble in DMSO, DMFA

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step protocol common to thienoquinolines, optimized for regioselectivity and yield.

Synthetic Route

  • Formation of Thienoquinoline Core:

    • Condensation of 2-aminothiophene-3-carboxylate with chlorobenzaldehyde derivatives under acidic conditions.

    • Cyclization via Friedländer reaction using SnCl₄ as a catalyst .

  • Introduction of 4-Ethylphenyl Group:

    • Suzuki-Miyaura coupling with 4-ethylphenylboronic acid, employing Pd(PPh₃)₄ as a catalyst.

  • Carboxamide Functionalization:

    • Reaction of the carboxylic acid intermediate with 3-phenylpropylamine using EDCI/HOBt coupling reagents.

Optimization Challenges

  • Chlorine Incorporation: Direct chlorination at C8 requires careful control of reaction temperature (60–70°C) to avoid polysubstitution.

  • Purification: High-performance liquid chromatography (HPLC) is critical to isolate the final product ≥95% purity.

Pharmacological Properties and Mechanisms

Though direct data on this compound remain limited, its structural analogs and core scaffold provide insights into potential bioactivities .

Anticancer Activity

  • RET Kinase Inhibition: Thienoquinolines exhibit nanomolar affinity for RET kinase, a driver of medullary thyroid cancer (MTC). Molecular docking studies suggest the chlorine atom forms a halogen bond with RET’s gatekeeper residue (Val804) .

  • In Vitro Cytotoxicity: Analogous compounds (e.g., VC4337988) show IC₅₀ values of 2.1–4.7 μM against TT(C634R) MTC cells .

Research Findings and Preclinical Data

Key Studies

  • Kinase Profiling: A 2023 study identified thieno[3,2-c]quinolines as selective RET inhibitors, with >100-fold selectivity over VEGFR2 and EGFR .

  • Metabolic Stability: Microsomal assays (human liver microsomes) indicate moderate clearance (CLint = 18 mL/min/kg), suggesting oral bioavailability.

Comparative Efficacy

CompoundRET IC₅₀ (nM)MTC Cell IC₅₀ (μM)
Vandetanib1300.8
Cabozantinib5.20.3
8-Chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl) analog89*2.4*
*Predicted values based on structural similarity .

Future Directions and Clinical Relevance

Structural Optimization

  • Solubility Enhancement: Introducing polar groups (e.g., morpholine, piperazine) to the phenylpropyl chain may improve aqueous solubility.

  • Proteolytic Targeting Chimeras (PROTACs): Conjugating the compound to E3 ligase ligands could enable targeted protein degradation .

Therapeutic Prospects

  • Combination Therapy: Synergy with immune checkpoint inhibitors (e.g., pembrolizumab) warrants investigation in RET-driven cancers .

  • Neurodegenerative Diseases: Preliminary evidence suggests thienoquinolines modulate tau aggregation, implicating potential in Alzheimer’s disease.

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